3-Bromo-2-fluoro-6-iodobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

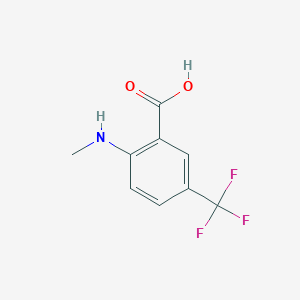

3-Bromo-2-fluoro-6-iodobenzoic acid is a solid compound with a molecular weight of 344.91 . It is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H3BrFIO2/c8-3-1-2-4 (10)5 (6 (3)9)7 (11)12/h1-2H, (H,11,12) . This code provides a textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is a solid compound . and a melting point of 166-168°C .Aplicaciones Científicas De Investigación

Thermodynamic Properties

- Critical Evaluation of Thermodynamic Properties : 3-Bromo-2-fluoro-6-iodobenzoic acid, along with other halobenzoic acids, has been studied for its thermodynamic properties. Computational chemistry methods have been applied to assess ideal-gas phase properties and compare with experimental data. This research is crucial for understanding the thermodynamic consistency of such compounds (Chirico et al., 2017).

Synthesis and Optimization

- Synthesis of 3-Bromo-2-fluorobenzoic Acid : The synthesis process of 3-Bromo-2-fluorobenzoic acid has been optimized, achieving a yield of 38% and purity of 99.202%. This process includes bromination, hydrolysis, diazotization, and deamination, suitable for industrial-scale production (Zhou Peng-peng, 2013).

Chemical Reactions and Catalysis

- Catalyst-free P-C Coupling Reactions : Halobenzoic acids, including compounds similar to this compound, have been used in catalyst-free P–C coupling reactions. These reactions are significant in the development of new synthetic methodologies (Jablonkai & Keglevich, 2015).

Environmental Applications

- Hydrolytic Dehalogenation Studies : Research involving similar halobenzoic acids has explored their hydrolytic dehalogenation. This is pertinent in understanding the environmental fate of these compounds and their potential biodegradation pathways (van den Tweel et al., 1987).

Substitution Reactions

- Basicity Gradient-Driven Migration of Iodine : Studies have been conducted on various fluoroarenes, including compounds related to this compound, to understand the impact of basicity gradients on substitution reactions. This research aids in comprehending the reactivity of halogenated aromatic compounds (Rausis & Schlosser, 2002).

Microbial Degradation

- Degradation by Pseudomonas aeruginosa : Research indicates that certain strains of Pseudomonas aeruginosa can degrade halobenzoic acids, which is significant for understanding the microbial degradation of these compounds in the environment (Higson & Focht, 1990).

Synthesis of Derivatives

- Synthesis of Derivatives Using Halobenzoic Acids : Studies have explored the synthesis of various derivatives starting from halobenzoic acids, highlighting the versatility and utility of these compounds in synthetic chemistry (Valois-Escamilla et al., 2011).

Pharmacological Applications

- Synthesis of Pharmacological Agents : Although this area is not directly related to this compound, research in synthesizing pharmacological agents using similar halobenzoic acids offers insights into the potential applications of these compounds in drug development (Chapman et al., 1968).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in the synthesis of more complex molecules .

Mode of Action

The mode of action of 3-Bromo-2-fluoro-6-iodobenzoic acid is primarily through its role as a reagent in chemical reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Biochemical Pathways

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it plays a role in the synthesis of various organic compounds .

Pharmacokinetics

As a research chemical, it’s primarily used in laboratory settings for the synthesis of other compounds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.

Action Environment

The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base .

Propiedades

IUPAC Name |

3-bromo-2-fluoro-6-iodobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBOVNFQMMIFRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)C(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217816-54-1 |

Source

|

| Record name | 3-bromo-2-fluoro-6-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2415015.png)

![2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol](/img/structure/B2415021.png)

![4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2415024.png)

![4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B2415029.png)